3-(1-Amino-3-hydroxypropyl)benzonitrile;hydrochloride
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Overview
Description
“3-(1-Amino-3-hydroxypropyl)benzonitrile;hydrochloride” is a chemical compound with the CAS Number: 1379887-93-0 . It has a molecular weight of 212.68 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H12N2O.ClH/c11-7-8-2-1-3-9 (6-8)10 (12)4-5-13;/h1-3,6,10,13H,4-5,12H2;1H
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Enantioselective Biocatalysis
A study by Chhiba et al. (2012) explored the enantioselective biocatalytic hydrolysis of β-aminonitriles, including derivatives of 3-amino-3-phenylpropanenitrile, to β-amino-amides using Rhodococcus rhodochrous. The research highlighted the potential of these compounds in the synthesis of enantioselective amides, showcasing the enzyme's preference for specific derivatives and achieving up to 85% enantioselectivity under optimized conditions (Chhiba et al., 2012).
Synthetic Methodologies
Research by Meng (2012) presented a convenient method for synthesizing 4-substituted amino-quinazolines, starting from 2-amino-benzonitrile. This study provided a novel approach to synthesizing high-yield title compounds, underscoring the versatility of amino-benzonitriles in organic synthesis (Meng, 2012).
Palladium Complexes
Lee et al. (2016) investigated the synthesis and structures of palladium complexes using a compound structurally related to 3-(1-Amino-3-hydroxypropyl)benzonitrile. Their work demonstrated the compound's utility in forming macrocyclic and compartment complexes, contributing to the understanding of palladium coordination chemistry (Lee et al., 2016).
Antimicrobial Activities
A study by Kumar et al. (2022) focused on the synthesis of derivatives from a key starting material related to 3-amino-benzonitrile for antimicrobial applications. Their findings suggest the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2022).
Magnetic Refrigeration and Relaxation
Research conducted by Sheikh et al. (2014) explored the magnetic refrigeration and slow magnetic relaxation properties of tetranuclear lanthanide cages, utilizing ligands synthesized from benzonitrile derivatives. This study contributes to the field of materials science, particularly in the development of materials with specific magnetic properties (Sheikh et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Properties
IUPAC Name |
3-(1-amino-3-hydroxypropyl)benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-7-8-2-1-3-9(6-8)10(12)4-5-13;/h1-3,6,10,13H,4-5,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKROQWQUYOGGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(CCO)N)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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